2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-3-4-11(7-10(9)2)20-13-12(17-18-20)14(21)19(6-5-15)8-16-13/h3-4,7-8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKCQHZTWGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective measures for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may interfere with cellular mechanisms such as apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes:
- Targeting Cancer Pathways : It may inhibit enzymes involved in cancer progression and metastasis.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial virulence factors by inhibiting the Type III secretion system (T3SS).
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the triazolopyrimidine core.
- Introduction of the dimethylphenyl group.
- Coupling reactions to form the acetonitrile moiety.
Case Studies
Several studies provide insights into the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- [5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Uniqueness
2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 298.306 g/mol
- CAS Number : 888421-88-3
The structure of this compound features a triazolopyrimidine core with a dimethylphenyl substituent, which is significant for its biological interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have demonstrated IC values ranging from 1.42 to 6.52 µM against multiple cancer types .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| Melanoma | 3.37 | Apoptosis induction |
| Non-small cell lung | 4.14 | Cell cycle arrest at G2/M phase |
| Renal cancer | 2.4 | Increased caspase-3 levels |
Antimicrobial Activity
In addition to anticancer properties, triazolopyrimidine derivatives have also been evaluated for their antimicrobial effects. Studies indicate moderate to good antibacterial and antifungal activities:
- Evaluation Method : The antimicrobial activities were assessed using the microbroth dilution technique.
| Pathogen | EC (µg/mL) | Comparison |
|---|---|---|
| Xanthomonas axonopodis | 46.9 | More potent than Bismerthiazol |
| Ralstonia solanacearum | 81.6 | Over twofold more active than Thiodiazole-copper |
Case Study 1: Anticancer Screening
A study conducted on various triazolopyrimidine derivatives identified significant anticancer activity through screening on multicellular spheroids. The compound exhibited selective toxicity towards cancer cells while sparing normal cells . The findings suggest that further optimization could enhance its therapeutic index.
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of new derivatives for their antimicrobial properties. Compounds derived from triazolopyrimidine frameworks demonstrated notable inhibition against phytopathogenic bacteria and fungi . For example, specific derivatives showed EC values significantly lower than those of commercial agrobactericides.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile?
- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., triazolopyrimidine derivatives) with acetonitrile-containing reagents in polar aprotic solvents like ethanol or DMF. Key steps include:
- Precursor Activation : Use of ethyl acetoacetate or arylidenemalononitriles as coupling agents under reflux conditions (80–100°C) for 3–6 hours .
- Purification : Crystallization from aqueous DMF or ethanol to isolate the product, achieving yields >80% .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
Q. How can intermediates in the synthesis of this compound be characterized?
- Methodological Answer : Intermediates are best characterized via:
- Spectroscopy : -NMR and -NMR to confirm proton environments and carbon frameworks (e.g., δ 2.37 ppm for methyl groups in triazole rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] peaks) .
- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry .
Advanced Research Questions
Q. How can structural ambiguities in the triazolopyrimidine core be resolved?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles, confirming the fused triazole-pyrimidine system .
- DFT Studies : Computational modeling (B3LYP/6-31G*) optimizes geometry and compares calculated vs. experimental NMR shifts to validate tautomeric forms .
- Cross-Validation : Correlate XRD data with -NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) to confirm regiochemistry .
Q. What strategies are effective for analyzing reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps .
- Isotopic Labeling : Use - or -labeled precursors to trace bond formation pathways via NMR .
- Computational Modeling : Density Functional Theory (DFT) calculates transition states and activation energies (e.g., ΔG‡ values) to propose plausible mechanisms .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be addressed?
- Methodological Answer :
- Multi-Technique Validation : Combine XRD (for solid-state structure) with solution-state NMR to account for conformational flexibility .
- Dynamic NMR : Variable-temperature -NMR experiments detect slow equilibria (e.g., keto-enol tautomerism) that may explain discrepancies .
- Synchrotron Analysis : High-resolution XRD at low temperatures (e.g., 100 K) reduces thermal motion artifacts for precise bond-length comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
